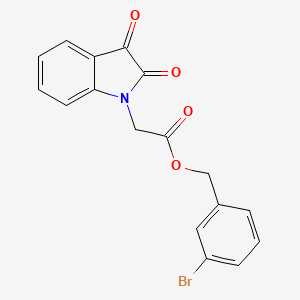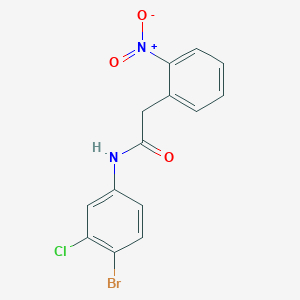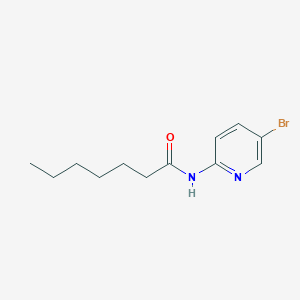![molecular formula C21H12N2O2 B4601295 2-Quinolin-6-yl-benzo[de]isoquinoline-1,3-dione](/img/structure/B4601295.png)
2-Quinolin-6-yl-benzo[de]isoquinoline-1,3-dione
Overview
Description
2-Quinolin-6-yl-benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C21H12N2O2 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(6-quinolinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is 324.089877630 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Researchers have explored the synthesis of compounds related to 2-(6-quinolinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, aiming to develop new biologically active molecules. For instance, the synthesis of 3-benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones from Baylis-Hillman adducts has been reported, indicating the potential to generate compounds with non-steroidal anti-inflammatory, acetylcholinesterase inhibitory, and antimalarial activities (Gowrisankar et al., 2005).
Antitumor Activities
Several studies have focused on the antitumor properties of related compounds. Antiproliferative compounds designed on the basis of a molecular model have shown potent cytotoxic activity against human neoplastic cell lines, highlighting the potential of these compounds as anticancer agents (Bolognese et al., 2004).
Chemosensors
Compounds with a structure similar to 2-(6-quinolinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been developed as chemosensors for metal ions. A study reported the creation of a chemosensor for the selective recognition of Group IIIA metal ions (Al3+, Ga3+, and In3+), showcasing the versatility of these compounds in chemical sensing applications (Jang et al., 2018).
Corrosion Inhibition
Research has also explored the use of quinoline derivatives for corrosion inhibition, demonstrating their effectiveness in enhancing the corrosion resistance of metals in corrosive media. This indicates their potential application in industrial processes to prevent material degradation (Jiang et al., 2018).
Organic Light-Emitting Devices (OLEDs)
Novel derivatives of naphthalimide, a related compound structure, have been investigated for their potential applications in OLEDs. These compounds have shown promising results as red-emissive materials, indicating their utility in the development of display technologies (Luo et al., 2015).
Properties
IUPAC Name |
2-quinolin-6-ylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O2/c24-20-16-7-1-4-13-5-2-8-17(19(13)16)21(25)23(20)15-9-10-18-14(12-15)6-3-11-22-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTWMUUOCRXCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC5=C(C=C4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4601213.png)

![N-(5-chloro-2-methylphenyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B4601235.png)
![N-ETHYL-N-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4601243.png)
![5-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4601250.png)

![N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B4601254.png)
![N-(2,3-DIMETHYLPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE](/img/structure/B4601261.png)



![6-chloro-4-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4601297.png)
![2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4601300.png)
![N-[4-iodo-2-(pyridin-3-ylmethylcarbamoyl)phenyl]naphthalene-1-carboxamide](/img/structure/B4601308.png)
